molecular formula C25H28N4O3 B11004562 1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone

Cat. No.: B11004562
M. Wt: 432.5 g/mol
InChI Key: ZXZCEPASZTVXAM-UHFFFAOYSA-N
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Description

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone is a complex organic compound that features a benzimidazole and an indole moiety. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The benzimidazole and indole moieties are then coupled through a piperidine linker using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone can be compared with other compounds containing benzimidazole or indole moieties:

    Similar Compounds: Benzimidazole derivatives like omeprazole, indole derivatives like indomethacin.

    Uniqueness: The combination of benzimidazole and indole moieties linked by a piperidine ring makes this compound unique, potentially offering a broader range of biological activities.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyethanone

InChI

InChI=1S/C25H28N4O3/c1-31-16-15-28-14-12-18-21(28)10-6-11-23(18)32-17-24(30)29-13-5-4-9-22(29)25-26-19-7-2-3-8-20(19)27-25/h2-3,6-8,10-12,14,22H,4-5,9,13,15-17H2,1H3,(H,26,27)

InChI Key

ZXZCEPASZTVXAM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)N3CCCCC3C4=NC5=CC=CC=C5N4

Origin of Product

United States

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